Mandelic acid
Overview
Description
Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents. The compound was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler while heating amygdalin, an extract of bitter almonds, with diluted hydrochloric acid. The name “mandelic” is derived from the German word “Mandel,” meaning almond .
Mechanism of Action
Target of Action
Mandelic acid, a type of gentle alpha hydroxy acid (AHA), primarily targets the skin cells. It is particularly effective on the top layer of the skin, known as the epidermis . This compound is also known to target melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin .
Mode of Action
This compound interacts with its targets by loosening the bonds that adhere the dead or old skin cells to the skin surface . This helps shed old, dryer skin cells to reveal new smoother skin cells . As a tyrosinase inhibitor, this compound interrupts the melanin production cycle by blocking melanocytes from forming and rising through the layers of skin .
Biochemical Pathways
This compound is a substrate or product of several biochemical processes called the mandelate pathway . The most studied this compound degradation pathway from Pseudomonas putida consists of mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase and downstream benzoic acid degradation pathways .
Pharmacokinetics
It is known that this compound penetrates the skin much more slowly compared to other ahas due to its large molecular size . This slow absorption may mean that it feels less irritating to the skin than other AHAs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the improvement of skin appearance. It helps manage acne and clogged pores by unclogging pores, dissolving blackheads and comedones, and controlling sebum production . This compound has antibacterial properties and may help remove acne-causing bacteria in the skin . It may also reduce inflammation and redness, which helps reduce the occurrence of breakouts, including cystic acne breakouts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, excess exposure to the sun, hormonal imbalance, and inflammatory skin conditions (such as acne and eczema) can all trigger excess melanin production. This makes hyperpigmentation more likely. This compound can help to prevent this by accelerating cell turnover, exfoliating away any irregular pigment that’s lodged in these skin cells .
Biochemical Analysis
Biochemical Properties
Mandelic acid plays a significant role in various biochemical reactions. It is involved in the mandelate pathway, where it interacts with several enzymes such as mandelate racemase, mandelate dehydrogenase, and benzoylformate decarboxylase . Mandelate racemase interconverts the two enantiomers of this compound, while mandelate dehydrogenase oxidizes this compound to phenylglyoxylic acid. Benzoylformate decarboxylase further decarboxylates phenylglyoxylic acid to benzaldehyde . These interactions are crucial for the metabolism and degradation of this compound in biological systems.
Cellular Effects
This compound influences various cellular processes, particularly in skin cells. It acts as an exfoliator, loosening and lifting dead skin cells to encourage renewal . This compound also promotes collagen production, which helps improve skin elasticity and reduce fine lines . Additionally, it has antibacterial and anti-inflammatory properties, making it effective in treating acne and reducing inflammation . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism contributes to its effectiveness in skincare.
Molecular Mechanism
At the molecular level, this compound exerts its effects by breaking down intercellular bonds, resulting in smoother and more radiant skin . It eliminates calcium ions in the epidermis from cell adhesion structures by chelation, causing cellular desquamation of the upper layers of the epidermis . This process favors the growth of new cells and inhibits their differentiation, promoting skin renewal and improving overall skin texture.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is stable under normal conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound maintains its antibacterial and exfoliating properties over extended periods, making it suitable for use in skincare products . Its stability and effectiveness can be influenced by factors such as pH and temperature.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial and anti-inflammatory properties without causing significant adverse effects . At high doses, this compound can cause skin irritation and other toxic effects . It is essential to determine the appropriate dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mandelate pathway. It is metabolized by enzymes such as mandelate racemase, mandelate dehydrogenase, and benzoylformate decarboxylase . These enzymes convert this compound into various intermediates, which are further processed in the metabolic pathway. The degradation of this compound leads to the formation of benzoic acid, which is eventually excreted from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed slowly due to its large molecular size, allowing it to stay on the skin’s surface longer and reduce irritation . This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
This compound’s subcellular localization is primarily in the epidermis, where it exerts its exfoliating and antibacterial effects . It targets specific compartments within the skin cells, promoting the removal of dead skin cells and the growth of new ones . The localization of this compound in the epidermis is crucial for its effectiveness in skincare applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mandelic acid is typically prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde. Mandelonitrile can be synthesized by reacting benzaldehyde with sodium bisulfite to form the corresponding adduct, which is then reacted with sodium cyanide . The hydrolysis of mandelonitrile with hydrochloric acid yields this compound .
Industrial Production Methods: In industrial settings, this compound can also be produced by the base hydrolysis of phenylchloroacetic acid or dibromacetophenone. Another method involves heating phenylglyoxal with alkalis . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Mandelic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to mandelonitrile under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrous manganese oxide at pH 4.0.
Hydrolysis: Hydrochloric acid for the hydrolysis of mandelonitrile.
Major Products:
Oxidation: Phenylglyoxylic acid and benzaldehyde.
Hydrolysis: this compound from mandelonitrile.
Scientific Research Applications
Mandelic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Glycolic acid
- Malic acid
- Lactic acid
- Citric acid
Mandelic acid stands out due to its gentle nature and effectiveness in treating sensitive skin and acne-prone conditions.
Properties
IUPAC Name |
2-hydroxy-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32518-00-6, Array | |
Record name | Poly(mandelic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32518-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mandelic acid [USP] | |
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DSSTOX Substance ID |
DTXSID6023234 | |
Record name | Mandelic acid | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS] | |
Record name | Benzeneacetic acid, .alpha.-hydroxy- | |
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Record name | Mandelic acid | |
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Vapor Pressure |
0.0000164 [mmHg] | |
Record name | Mandelic acid | |
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CAS No. |
90-64-2, 611-72-3 | |
Record name | Mandelic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=90-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mandelic acid [USP] | |
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Record name | Mandelic acid | |
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URL | https://www.drugbank.ca/drugs/DB13218 | |
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Record name | MANDELIC ACID | |
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Record name | Benzeneacetic acid, .alpha.-hydroxy- | |
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Record name | Mandelic acid | |
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Record name | Mandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.825 | |
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Record name | DL-2-hydroxy-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.344 | |
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Record name | MANDELIC ACID | |
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Retrosynthesis Analysis
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